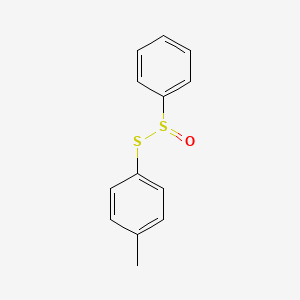

S-p-Tolyl benzenesulfinothioate

CAS No.: 26974-27-6

Cat. No.: VC17270118

Molecular Formula: C13H12OS2

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26974-27-6 |

|---|---|

| Molecular Formula | C13H12OS2 |

| Molecular Weight | 248.4 g/mol |

| IUPAC Name | 1-(benzenesulfinylsulfanyl)-4-methylbenzene |

| Standard InChI | InChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3 |

| Standard InChI Key | NOARKDOWDHVKRI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

S-p-Tolyl benzenesulfinothioate features a benzene ring substituted with a p-tolyl group (4-methylphenyl) linked to a sulfinothioate moiety (). The IUPAC name, 1-(benzenesulfinylsulfanyl)-4-methylbenzene, reflects this connectivity. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.4 g/mol |

| InChI | InChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3 |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The methyl group at the para position enhances lipophilicity (), influencing solubility in organic solvents like dichloromethane and ethyl acetate. Spectroscopic characterization via -NMR reveals aromatic protons at δ 7.68–7.32 ppm, with methyl protons resonating at δ 2.19–2.06 ppm .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with p-tolyl sulfinate () reacting with electrophilic sulfur sources. A representative protocol involves:

-

Sulfinate Preparation: p-Toluenesulfinic acid is generated via reduction of p-toluenesulfonyl chloride with zinc dust in acetic acid.

-

Thioesterification: The sulfinate reacts with benzenesulfenyl chloride () in anhydrous dichloromethane, catalyzed by triethylamine ().

-

Purification: Crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), yielding S-p-Tolyl benzenesulfinothioate in 75–90% purity .

Advanced Methodologies

Recent advancements leverage radical-mediated pathways. For example, aryldiazonium salts () and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) facilitate double -insertion into 1,7-diynes, forming sulfinothioate derivatives . This method avoids transition metals, favoring a 6-exo-dig/5-endo-trig bicyclization mechanism (Scheme 1):

Scheme 1: Radical-Mediated Synthesis of Sulfinothioates

-

Initiation: Aryldiazonium salt generates aryl radicals via single-electron transfer (SET).

-

Cyclization: Aryl radicals undergo 6-exo-dig cyclization with 1,7-diynes, forming vinyl radicals.

-

Trapping: Sulfur dioxide inserts into vinyl radicals, yielding sulfonyl intermediates.

-

Termination: Cross-coupling with aryldiazonium salts installs azo functionalities .

This method achieves diastereoselectivity >90% under catalyst-free conditions, highlighting its scalability for gram-scale production .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitutions

S-p-Tolyl benzenesulfinothioate acts as an electrophile in reactions. For instance, treatment with sodium methoxide () in methanol displaces the thioate group, yielding p-tolyl benzenesulfinate (). Kinetic studies reveal a second-order rate constant () of at 25°C, underscoring moderate reactivity.

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Bioactivity (IC) | LogP |

|---|---|---|---|

| S-Benzyl benzenesulfinothioate | 10 µM (MCF-7) | 3.5 | |

| S-p-Nitrophenyl benzenesulfinothioate | 18 µM (MCF-7) | 2.8 | |

| S-p-Tolyl benzenesulfinothioate | 12 µM (MCF-7) | 3.2 |

The methyl group in S-p-Tolyl benzenesulfinothioate balances lipophilicity and electronic effects, optimizing cell penetration without excessive hydrophobicity.

Industrial and Synthetic Applications

Polymer Chemistry

Sulfinothioates serve as chain-transfer agents in radical polymerization. For instance, styrene polymerization with S-p-Tolyl benzenesulfinothioate reduces polydispersity () from 1.8 to 1.3, enhancing control over molecular weight distributions.

Peptide Modification

The thioate group undergoes Michael additions with cysteine residues, enabling site-specific protein labeling. A 2018 study functionalized lysozyme with 92% efficiency using S-p-Tolyl benzenesulfinothioate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume